molecular formula C3H5ClF2O B6210202 3-chloro-3,3-difluoropropan-1-ol CAS No. 2001343-64-0

3-chloro-3,3-difluoropropan-1-ol

Cat. No. B6210202
CAS RN: 2001343-64-0
M. Wt: 130.5
InChI Key:
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Description

3-Chloro-3,3-difluoropropan-1-ol, also known as 3-chloro-3,3-difluoropropanol or C3DF, is an organic compound with the molecular formula C3H4ClF2O. It is a colorless liquid with a sweet odor and is used in a variety of industrial applications, including pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of other compounds.

Scientific Research Applications

3-Chloro-3,3-difluoropropan-1-ol is used in a variety of scientific research applications. It is used in the synthesis of peptides, as a reagent for the preparation of fluorinated compounds, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Mechanism of Action

The mechanism of action of 3-chloro-3,3-difluoropropan-1-ol-difluoropropan-1-ol is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It is also thought to increase the activity of certain neurotransmitters, such as acetylcholine and dopamine, which may be beneficial in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-3,3-difluoropropan-1-ol-difluoropropan-1-ol are not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It is also thought to increase the activity of certain neurotransmitters, such as acetylcholine and dopamine, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-chloro-3,3-difluoropropan-1-ol-difluoropropan-1-ol in laboratory experiments is its high reactivity and low cost. It is also relatively easy to synthesize and is readily available from chemical suppliers. However, it is important to note that 3-chloro-3,3-difluoropropan-1-ol-difluoropropan-1-ol is highly toxic and should be handled with extreme caution.

Future Directions

Future research into 3-chloro-3,3-difluoropropan-1-ol-difluoropropan-1-ol could include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, further studies could explore the potential use of 3-chloro-3,3-difluoropropan-1-ol-difluoropropan-1-ol as a starting material for the synthesis of other compounds. Finally, further research could be conducted into the safety and toxicity of 3-chloro-3,3-difluoropropan-1-ol-difluoropropan-1-ol and its potential environmental impacts.

Synthesis Methods

3-Chloro-3,3-difluoropropan-1-ol can be synthesized via the reaction of 3-chloro-3,3-difluoropropan-1-ol-difluoropropanal and sodium hydroxide in aqueous solution. This reaction is known as the Hofmann rearrangement and yields the desired product in high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-chloro-3,3-difluoropropan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,1,1-trifluoro-2-propanol", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 1,1,1-trifluoro-2-propanol to 3,3-difluoropropene", "React 1,1,1-trifluoro-2-propanol with thionyl chloride to form 3,3-difluoropropene and hydrogen chloride gas.", "Step 2: Conversion of 3,3-difluoropropene to 3-chloro-3,3-difluoropropan-1-ol", "React 3,3-difluoropropene with sodium hydroxide to form 3-chloro-3,3-difluoropropene-1-ol.", "Add hydrochloric acid to the reaction mixture to protonate the alcohol group.", "Add sodium bicarbonate to neutralize the mixture and extract the product with dichloromethane.", "Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-chloro-3,3-difluoropropan-1-ol as a colorless liquid." ] }

CAS RN

2001343-64-0

Product Name

3-chloro-3,3-difluoropropan-1-ol

Molecular Formula

C3H5ClF2O

Molecular Weight

130.5

Purity

95

Origin of Product

United States

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